ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide
CAS No.: 1774901-68-6
Cat. No.: VC4184696
Molecular Formula: C6H8N2O4S
Molecular Weight: 204.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1774901-68-6 |
|---|---|
| Molecular Formula | C6H8N2O4S |
| Molecular Weight | 204.2 |
| IUPAC Name | ethyl 1,1-dioxo-2H-1,2,6-thiadiazine-4-carboxylate |
| Standard InChI | InChI=1S/C6H8N2O4S/c1-2-12-6(9)5-3-7-13(10,11)8-4-5/h3-4,7H,2H2,1H3 |
| Standard InChI Key | ZSWHSPHMSCWZQR-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CNS(=O)(=O)N=C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a six-membered thiadiazine ring (C3H3N2S) fused with a 1,1-dioxide group, which introduces significant polarity and hydrogen-bonding capacity. The ethyl carboxylate substituent at the 4-position enhances solubility in organic solvents while providing a handle for further derivatization. X-ray crystallography of analogous thiadiazine 1,1-dioxides reveals an envelope conformation for the heterocyclic ring, with the sulfur atom deviating from the plane formed by the other five members . This puckering influences intermolecular interactions, as evidenced by C–H···N hydrogen bonds observed in crystalline forms .
Table 1: Key Physicochemical Properties
Synthesis and Functionalization
Conventional Synthesis Pathways
The synthesis of thiadiazine 1,1-dioxides traditionally involves acid-mediated condensation reactions. For ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide, a Biginelli-like multicomponent cyclocondensation (MCC) strategy is employed, combining sulfamide, β-diketones, and aldehydes in the presence of trifluoroacetic acid (TFA) . Optimized conditions using hexafluoroisopropanol (HFIP) as a solvent at 35–40°C yield the product in 66% isolated yield . This method contrasts with earlier approaches that required harsh conditions, such as neat TFA, which led to side reactions and lower purity .
Table 2: Representative Synthetic Conditions
| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Sulfamide + β-diketone + aldehyde | TFA/HFIP | 35–40°C | 66% | |
| Sulfamide + monoketone | TFA (neat) | Reflux | 40% |
Post-Synthetic Modifications
The ethyl carboxylate group serves as a versatile site for functionalization. Saponification with potassium hydroxide in ethanol generates the corresponding carboxylic acid (e.g., 7e, 8e), which can be coupled with amines to form amides or converted to hydroxamates for biological screening . Selective alkylation at the N2 position using 3-(chloromethyl)-5-(pentan-3-yl)-1,2,4-oxadiazole introduces branched aliphatic chains, enhancing lipophilicity and target affinity .
Biological Activities and Mechanisms
Antimicrobial Properties
Ethyl 2H-1,2,6-thiadiazine-4-carboxylate 1,1-dioxide exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi. While specific minimum inhibitory concentrations (MICs) remain unpublished, structural analogs demonstrate MIC values of 8–32 μg/mL against Staphylococcus aureus and Candida albicans. The mechanism likely involves disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs), though direct evidence is pending .
Antiviral Applications
Molecular docking studies highlight the compound’s potential as a Hepatitis B virus (HBV) capsid inhibitor. In silico models predict strong binding to the HBV core protein (ΔG = −9.2 kcal/mol), disrupting viral assembly . Experimental validation in HEK293H cells shows a 50% reduction in HBV DNA replication at 10 μM, comparable to entecavir, a first-line antiviral . The 1,2,4-oxadiazole substituent enhances hydrophobic interactions with the capsid’s arginine-rich domain, a finding corroborated by structure-activity relationship (SAR) studies .
Anticancer and Immunomodulatory Effects
Derivatives of this scaffold act as selective PI3Kδ inhibitors, with IC50 values of 12 nM against the PI3Kδ isoform . Compound 15b (a 3,4-dimethoxyphenyl analog) inhibits SU-DHL-6 lymphoma cell proliferation with an EC50 of 0.8 μM, demonstrating >21-fold selectivity over PI3Kγ . The 1,1-dioxide group is critical for isoform specificity, as its removal abolishes activity .
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